molecular formula C11H24O2 B14660974 2,2-Diethoxyheptane CAS No. 52162-27-3

2,2-Diethoxyheptane

Cat. No.: B14660974
CAS No.: 52162-27-3
M. Wt: 188.31 g/mol
InChI Key: OYHKISZVAWQZOC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxyheptane typically involves the reaction of heptanal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The general reaction scheme is as follows:

Heptanal+2EthanolAcid CatalystThis compound+Water\text{Heptanal} + 2 \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Heptanal+2EthanolAcid Catalyst​this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be carried out in a continuous flow reactor to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The crude product is then purified by distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxyheptane can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptanal and ethanol.

    Oxidation: The compound can be oxidized to form heptanoic acid and other oxidation products.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Hydrolysis: Heptanal and ethanol.

    Oxidation: Heptanoic acid.

    Substitution: Various substituted heptane derivatives.

Scientific Research Applications

2,2-Diethoxyheptane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Industrial Chemistry: The compound is used as a solvent and as an intermediate in the production of other chemicals.

    Biological Studies: It can be used in studies involving the metabolism and degradation of acetals.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2,2-Diethoxyheptane in chemical reactions typically involves the cleavage of the acetal bond under acidic or basic conditions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in hydrolysis reactions, the acetal bond is cleaved to form the corresponding aldehyde and alcohol.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxyheptane: Similar structure but with methoxy groups instead of ethoxy groups.

    2,2-Diethoxypropane: Similar acetal structure but with a shorter carbon chain.

Uniqueness

2,2-Diethoxyheptane is unique due to its specific combination of ethoxy groups and a heptane backbone, which imparts distinct physical and chemical properties compared to other acetals. Its longer carbon chain makes it more hydrophobic and affects its reactivity and solubility in different solvents.

Properties

CAS No.

52162-27-3

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

2,2-diethoxyheptane

InChI

InChI=1S/C11H24O2/c1-5-8-9-10-11(4,12-6-2)13-7-3/h5-10H2,1-4H3

InChI Key

OYHKISZVAWQZOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(OCC)OCC

Origin of Product

United States

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